REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].CO.C(N(CC)CC)C.ClC1C=C(Cl)C(Cl)=CC=1[O:26][C:27](=O)[CH2:28][NH:29][C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31]>CN(C)C=O>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][C:27](=[O:26])[CH2:28][NH:29][C:30]([O:32][C:33]([CH3:35])([CH3:34])[CH3:36])=[O:31] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
t-butoxycarbonylglycine-2,4,5-trichlorophenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)OC(CNC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
stir the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepare a solution of 1.98 g
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
ADDITION
|
Details
|
while adding 5.0 g
|
Type
|
STIRRING
|
Details
|
Stir the reaction mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
of silica gel and collect the desired product which
|
Type
|
WASH
|
Details
|
is eluted by an ethyl acetate:chloroform (1:9) mixture
|
Type
|
CUSTOM
|
Details
|
Evaporate the eluate to dryness
|
Type
|
CUSTOM
|
Details
|
crystallize from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(CNC(=O)OC(C)(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |